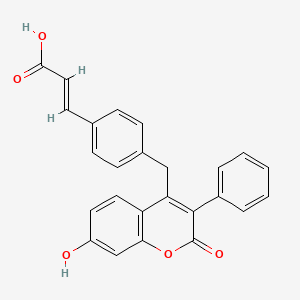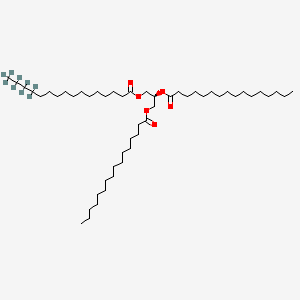![molecular formula C14H32N4 B12298966 (Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)
(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is a chemical compound with a unique structure that includes both amine and alkene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine typically involves the reaction of but-2-ene-1,4-diamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicine, (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where amine-containing compounds have shown efficacy.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The alkene group may also participate in reactions that modify the target’s structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane: This compound has a similar amine-functionalized structure and is used in various applications, including surface modification and as a coupling agent.
But-2-ene-1,4-diamine: A simpler analog with similar reactivity but lacking the ethylamino groups.
Uniqueness
(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is unique due to its combination of amine and alkene functional groups, which provide a versatile platform for chemical modifications and applications
Eigenschaften
Molekularformel |
C14H32N4 |
|---|---|
Molekulargewicht |
256.43 g/mol |
IUPAC-Name |
(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine |
InChI |
InChI=1S/C14H32N4/c1-3-16-10-7-13-18(12-6-5-9-15)14-8-11-17-4-2/h5-6,16-17H,3-4,7-15H2,1-2H3/b6-5- |
InChI-Schlüssel |
QXMDBVVLXXCCCT-WAYWQWQTSA-N |
Isomerische SMILES |
CCNCCCN(CCCNCC)C/C=C\CN |
Kanonische SMILES |
CCNCCCN(CCCNCC)CC=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)


![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
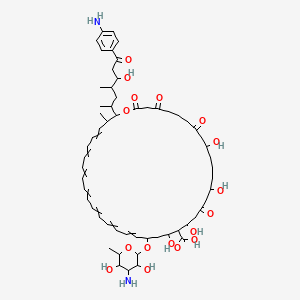
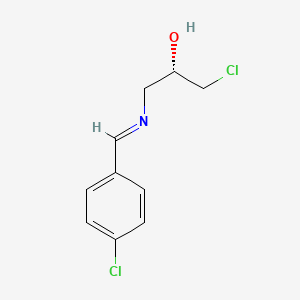

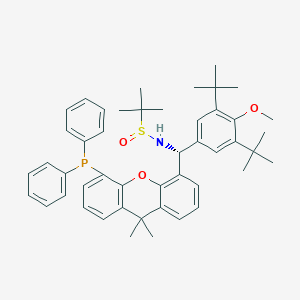
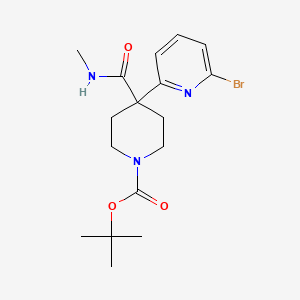
![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)

